molecular formula C22H17ClN2O4 B4898371 N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide

Cat. No. B4898371
M. Wt: 408.8 g/mol
InChI Key: XTJIULUFVIUBKS-UHFFFAOYSA-N
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Description

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide, also known as CM-272, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of benzoxazoles and has shown potential in various preclinical studies for the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide involves the inhibition of STAT3, which is a transcription factor that plays a role in the regulation of gene expression. STAT3 is known to be overexpressed in many types of cancer and is involved in the growth and survival of cancer cells. This compound binds to the SH2 domain of STAT3, which prevents its activation and subsequent translocation to the nucleus. This results in the inhibition of the expression of genes that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In preclinical studies, it has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of STAT3. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to have immunomodulatory effects by regulating the activity of immune cells such as T cells and dendritic cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide is its specificity for STAT3 inhibition, which makes it a promising candidate for the treatment of cancer and other diseases. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for the research and development of N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to conduct more preclinical studies to determine the efficacy and safety of this compound in vivo. In addition, more research is needed to determine the optimal dosage and administration route for this compound. Furthermore, the potential of this compound in combination therapy with other cancer drugs should be explored. Finally, clinical trials should be conducted to determine the efficacy and safety of this compound in humans.

Synthesis Methods

The synthesis of N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide involves a multistep process that starts with the reaction of 3-chloro-4-methoxyaniline with 2-nitrobenzaldehyde to form the intermediate 2-(3-chloro-4-methoxyphenyl)-1-nitroethene. This intermediate is then cyclized with 2-aminophenol to form the benzoxazole ring. The final step involves the reaction of the benzoxazole intermediate with 2-methoxybenzoyl chloride to form this compound.

Scientific Research Applications

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide has shown potential in various preclinical studies for the treatment of cancer. It has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. This compound has also been found to inhibit the activity of a protein called STAT3, which is known to play a role in cancer cell growth and survival. In addition to cancer, this compound has also shown potential in the treatment of other diseases such as inflammation and autoimmune disorders.

properties

IUPAC Name

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4/c1-27-18-6-4-3-5-15(18)21(26)24-14-8-10-20-17(12-14)25-22(29-20)13-7-9-19(28-2)16(23)11-13/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJIULUFVIUBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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